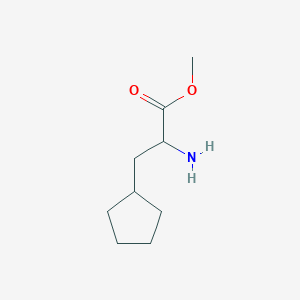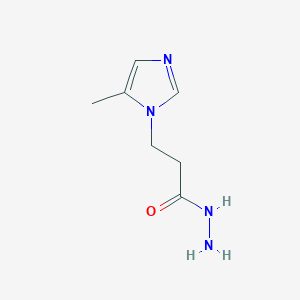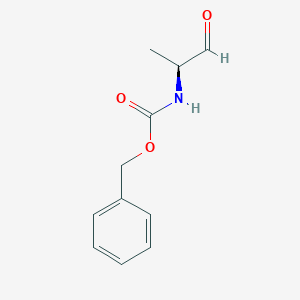
Methyl 2-amino-3-cyclopentylpropanoate
Übersicht
Beschreibung
Methyl 2-amino-3-cyclopentylpropanoate: is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a cyclopentyl group and an amino group attached to the propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-cyclopentylpropanoate typically involves the following steps:
Starting Materials: Cyclopentanone, methylamine, and ethyl 2-bromoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like distillation, crystallization, and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-amino-3-cyclopentylpropan-1-ol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-cyclopentylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-cyclopentylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino and ester functional groups.
Pathways Involved: The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, influencing metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-cyclopentylpropanoate can be compared with other similar compounds such as:
Methyl 3-cyclopentylpropanoate: Lacks the amino group, making it less reactive in certain biochemical pathways.
Ethyl 2-amino-3-cyclopentylpropanoate: Similar structure but with an ethyl ester group, which may influence its reactivity and solubility.
Uniqueness
Structural Features: The presence of both an amino group and a cyclopentyl ring in this compound provides unique reactivity and potential for diverse applications.
Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAFJDYKEFALQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694972 | |
| Record name | Methyl 3-cyclopentylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119833-62-3 | |
| Record name | Methyl 3-cyclopentylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)
![(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082182.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)
![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)


![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)
